molecular formula C12H11IO2 B2410867 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole CAS No. 2287280-96-8

5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole

Cat. No.: B2410867
CAS No.: 2287280-96-8
M. Wt: 314.122
InChI Key: NSGWLVHEHMNFKP-UHFFFAOYSA-N
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Description

5-(3-Iodo-1-bicyclo[111]pentanyl)-1,3-benzodioxole is a compound that features a unique bicyclo[111]pentane scaffold, which is known for its three-dimensional structure and high strain energy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole typically involves the functionalization of [1.1.1]propellane, a highly strained bicyclic compound. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the iodo-sulfenylation of [1.1.1]propellane, which can be conducted on a multigram scale without the exclusion of air or moisture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the scalability of the radical multicomponent carboamination and iodo-sulfenylation methods suggests potential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfur-Substituted Derivatives: Formed through the reaction with thiols.

    Aminated Derivatives: Formed through the reaction with amines.

Mechanism of Action

The mechanism of action of 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole is not well-documented. its effects are likely mediated through its interactions with molecular targets and pathways that are influenced by its unique three-dimensional structure and high strain energy. The compound’s bioisosteric properties allow it to mimic the behavior of other functional groups, potentially interacting with enzymes, receptors, and other biological molecules in a similar manner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole is unique due to its combination of the bicyclo[1.1.1]pentane scaffold with the benzodioxole moiety. This combination imparts distinct physicochemical properties, such as high strain energy and three-dimensionality, which are advantageous in drug discovery and materials science.

Properties

IUPAC Name

5-(3-iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IO2/c13-12-4-11(5-12,6-12)8-1-2-9-10(3-8)15-7-14-9/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGWLVHEHMNFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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